Amino-PEG4-t-Boc-Hydrazide Amino-PEG4-t-Boc-Hydrazide Amino-PEG4-t-Boc-hydrazide is a PEG derivative containing an amino group and a Boc-protected hydrazide. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.: 1263047-17-1
VCID: VC0518592
InChI: InChI=1S/C16H33N3O7/c1-16(2,3)26-15(21)19-18-14(20)4-6-22-8-10-24-12-13-25-11-9-23-7-5-17/h4-13,17H2,1-3H3,(H,18,20)(H,19,21)
SMILES: CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCN
Molecular Formula: C16H33N3O7
Molecular Weight: 379.45

Amino-PEG4-t-Boc-Hydrazide

CAS No.: 1263047-17-1

Cat. No.: VC0518592

Molecular Formula: C16H33N3O7

Molecular Weight: 379.45

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Amino-PEG4-t-Boc-Hydrazide - 1263047-17-1

Specification

CAS No. 1263047-17-1
Molecular Formula C16H33N3O7
Molecular Weight 379.45
IUPAC Name tert-butyl N-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]carbamate
Standard InChI InChI=1S/C16H33N3O7/c1-16(2,3)26-15(21)19-18-14(20)4-6-22-8-10-24-12-13-25-11-9-23-7-5-17/h4-13,17H2,1-3H3,(H,18,20)(H,19,21)
Standard InChI Key SJCNXVBYQPAENC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCN
Appearance Solid powder

Introduction

Chemical Structure and Properties

Amino-PEG4-t-Boc-Hydrazide (CAS: 1263047-17-1) represents a class of heterobifunctional PEG derivatives characterized by an amino group on one end and a tert-butyloxycarbonyl (t-Boc) protected hydrazide on the other. The compound has a discrete-chain-length polyethylene glycol (dPEG) linker that separates the two reactive groups, providing optimal spacing for bioconjugation applications .

Physical and Chemical Characteristics

The compound exhibits specific physical and chemical properties that determine its behavior in various applications. These properties are summarized in the following table:

PropertyValue
Molecular FormulaC16H33N3O7
Molecular Weight379.45 g/mol
CAS Number1263047-17-1
Spacer Length18 atoms, 21.1 Å
Purity> 98%
AppearanceSolid
SolubilityMethylene chloride, DMAC, DMSO
Storage Temperature-20°C

The molecule contains a free primary amine at one terminus, which serves as a reactive site for conjugation with carboxylic acids and their derivatives. At the opposite end, the t-Boc protected hydrazide group remains inactive until the protecting group is removed under acidic conditions .

Structural Features and Reactivity

The structural design of Amino-PEG4-t-Boc-Hydrazide enables sequential reactions without cross-reactivity between the functional groups. The PEG4 linker provides several critical features:

  • The linker creates appropriate spatial separation between the reactive groups

  • It increases water solubility and bioavailability of resulting conjugates

  • The discrete PEG (dPEG) nature ensures precise molecular weight and homogeneity

  • The flexible PEG chain improves the hydrodynamic properties of bioconjugates

The presence of four ethylene glycol units (PEG4) offers an optimal balance between solubility enhancement and molecular size, making it suitable for a wide range of applications in bioconjugation chemistry .

Mechanism of Action and Reactivity

Amino-PEG4-t-Boc-Hydrazide functions through its dual reactive groups, which can participate in different chemical reactions. Understanding these reaction mechanisms is crucial for applying this compound effectively in various synthetic contexts.

Reactivity of the Amino Group

The primary amine terminus reacts through several mechanisms:

  • Formation of amide bonds with carboxylic acids and their active esters

  • Reaction with carbonyl compounds (aldehydes and ketones) under reductive amination conditions to form C-N bonds

  • Coupling with various electrophiles to create stable linkages

These reactions typically proceed under mild conditions, allowing for selective modification without affecting other functional groups in complex biomolecules .

Hydrazide Formation and Reactivity

The t-Boc protected hydrazide remains dormant until activation is required. Upon exposure to acidic conditions, the t-Boc group is removed, revealing a reactive hydrazide. This deprotected hydrazide can then:

  • React with aldehydes (including those formed from periodate oxidation of carbohydrates) at pH 5-7 to form hydrazone bonds

  • Conjugate directly with carbonyl-bearing biomolecules

  • Create acid-labile linkages that can degrade under specific conditions

The resulting hydrazone bonds are stable under neutral and basic conditions but can undergo cleavage in acidic environments. This property is particularly valuable for designing drug delivery systems that release their payload in acidic compartments such as lysosomes or in the acidic microenvironment of tumors and inflammation sites .

Applications in Bioconjugation Chemistry

The bifunctional nature of Amino-PEG4-t-Boc-Hydrazide makes it a valuable tool in bioconjugation chemistry, with applications spanning from basic research to pharmaceutical development.

Peptide and Protein Modification

Amino-PEG4-t-Boc-Hydrazide serves as an effective reagent for the modification of peptides and proteins:

  • The amine group can react with C-terminal carboxylic acids or side chain carboxylates of aspartic and glutamic acid residues

  • After deprotection, the hydrazide can form hydrazone linkages with oxidized glycans on glycoproteins

  • The PEG spacer helps maintain protein solubility and reduce aggregation

These modifications are frequently employed to alter pharmacokinetic properties, improve stability, or introduce new functionalities to peptide therapeutics .

Carbohydrate Conjugation

The compound is particularly useful for carbohydrate conjugation strategies:

  • Carbohydrates can be oxidized with periodate to generate aldehyde groups

  • These aldehydes react selectively with the deprotected hydrazide

  • The resulting hydrazone linkages provide a controlled attachment point for further modifications

This approach has been utilized in glycobiology research, vaccine development, and for the creation of glycoconjugate therapeutics .

Oligonucleotide Modification

Evidence suggests that Amino-PEG4-t-Boc-Hydrazide derivatives are employed in DNA and RNA modification strategies:

  • The compound can be used to introduce functional groups at specific positions of oligonucleotides

  • The PEG spacer provides flexibility and solubility to the modified nucleic acids

  • These modifications enable the development of DNA-tagged molecules for various applications

Such applications are valuable in diagnostics, therapeutics, and fundamental research on nucleic acid interactions .

Pharmaceutical and Biotechnological Applications

Amino-PEG4-t-Boc-Hydrazide has significant applications in pharmaceutical research and biotechnology, contributing to advances in drug delivery and therapeutic development.

Drug Delivery Systems

The compound plays a crucial role in the development of advanced drug delivery systems:

  • It enables the creation of cleavable linkers for controlled drug release

  • The PEG component increases circulation time and reduces immunogenicity

  • The hydrazone linkage provides pH-sensitive release at target sites

These features make Amino-PEG4-t-Boc-Hydrazide particularly valuable for designing targeted drug delivery systems that release their payload in specific biological environments .

Therapeutic Applications

The versatility of Amino-PEG4-t-Boc-Hydrazide extends to various therapeutic areas:

  • Cancer therapy: Development of conjugates that selectively deliver cytotoxic agents to tumor cells

  • Inflammation: Creation of drugs that target inflammatory microenvironments

  • Infectious diseases: Design of antimicrobial conjugates with improved pharmacokinetics

The compound's ability to form reversible bonds makes it particularly suitable for designing stimuli-responsive therapeutics that activate only under specific pathological conditions .

Comparison with Related Compounds

Amino-PEG4-t-Boc-Hydrazide belongs to a family of similar compounds that vary in their PEG chain length and functional groups. Understanding these variations helps in selecting the appropriate reagent for specific applications.

PEG Length Variations

Several related compounds differ in the length of their PEG chain:

CompoundMolecular WeightPEG UnitsApplications
Amino-PEG2-t-Boc-hydrazide291.35 g/mol2Short-distance conjugation, reduced flexibility
Amino-PEG4-t-Boc-hydrazide379.45 g/mol4Balanced flexibility and length, moderate solubility enhancement
Amino-PEG8-t-Boc-hydrazide555.67 g/mol8Maximum flexibility, enhanced solubility, increased hydrodynamic volume

The choice of PEG length depends on the specific requirements of the application, including desired solubility, flexibility, and spatial separation between conjugated molecules .

Functional Group Variations

Related compounds may feature different functional groups while maintaining a similar structure:

  • Azido-PEG4-t-Boc-hydrazide: Contains an azide group instead of an amine, enabling click chemistry reactions

  • Amino-PEG4-acid: Features a carboxylic acid instead of a protected hydrazide

  • t-Boc-Aminooxy-PEG derivatives: Contain aminooxy groups for alternative conjugation strategies

These variations expand the toolkit available for bioconjugation, allowing researchers to select the most appropriate reagent for their specific chemistry requirements .

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